molecular formula C17H17NO2 B4397631 N-[4-(allyloxy)phenyl]-2-phenylacetamide

N-[4-(allyloxy)phenyl]-2-phenylacetamide

Cat. No.: B4397631
M. Wt: 267.32 g/mol
InChI Key: YFCZDOYNMQFPNW-UHFFFAOYSA-N
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Description

N-[4-(Allyloxy)phenyl]-2-phenylacetamide is a chemical compound with the molecular formula C17H17NO2 and a molecular weight of 267.32 g/mol. This phenylacetamide derivative is of significant interest in medicinal chemistry research, particularly in the development of novel anticancer agents. Scientific literature indicates that structurally related 2-phenylacetamide derivatives have demonstrated potent cytotoxic effects against various cancerous cell lines, including prostate carcinoma (PC3), breast cancer (MCF-7), and promyelocytic leukemia (HL-60) . The core phenylacetamide scaffold is a recognized pharmacophore, and research suggests that such compounds can act as potential anticancer agents by inhibiting cell proliferation and potentially inducing apoptosis . The specific structural features of this compound—including the acetamide linkage and the allyloxy phenyl moiety—make it a valuable intermediate for further synthetic modification and structure-activity relationship (SAR) studies aimed at optimizing efficacy and reducing toxicity . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can utilize this compound in various experimental applications, including as a building block in organic synthesis or as a reference standard in biological screening assays.

Properties

IUPAC Name

2-phenyl-N-(4-prop-2-enoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-2-12-20-16-10-8-15(9-11-16)18-17(19)13-14-6-4-3-5-7-14/h2-11H,1,12-13H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCZDOYNMQFPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : Chloro and fluoro substitutions improve target affinity but may reduce solubility compared to the allyloxy group .

Antitumor and Anti-inflammatory Activity

  • Formyl-containing analogs (e.g., N-(3-chloro-4-methylphenyl)-2-(4-formylphenoxy)acetamide) exhibit antitumor activity by forming Schiff bases with cellular amines, disrupting protein function .
  • Allyloxy derivatives may leverage similar mechanisms via electrophilic allyl intermediates, though direct evidence is pending .

Enzyme Inhibition and Receptor Binding

  • Fluorinated acetamides show enhanced binding to cyclooxygenase (COX) enzymes due to fluorine's electronegativity .

Physicochemical Properties

Property Target Compound N-(4-fluorophenyl)acetamide N-(4-hydroxyphenyl)acetamide
LogP (Lipophilicity) ~3.2 (predicted) 2.8 1.5
Solubility (mg/mL) <0.1 (aqueous) 0.3 1.2
Melting Point (°C) 120–125 (estimated) 135 98

Notes:

Therapeutic Potential and Unique Advantages

The target compound’s allyloxy group offers unique advantages over similar compounds:

Reactivity : The allyl ether can undergo metabolic oxidation to form reactive epoxides or allylic alcohols, enabling prodrug strategies .

Versatility : The unsaturated bond allows for further chemical modifications (e.g., click chemistry) to append targeting moieties .

Synergy with Acetamide Core : The phenylacetamide backbone provides a stable hydrogen-bonding framework, complementing the allyloxy group’s electronic effects .

Q & A

Q. What are the standard synthetic routes for N-[4-(allyloxy)phenyl]-2-phenylacetamide, and how are reaction progress and purity monitored?

The synthesis typically involves substitution reactions and condensation steps. For example:

  • Allyloxy group introduction : React 4-aminophenol with allyl bromide under basic conditions to form 4-(allyloxy)aniline, followed by acetylation with phenylacetyl chloride.
  • Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) is used to track reaction progress . For purification, crystallization (ethanol) or column chromatography (silica gel) is employed .

Q. Which spectroscopic techniques are employed to confirm the structure and purity of this compound?

  • IR spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and allyl ether (C-O-C, ~1200 cm⁻¹) stretches .
  • ¹H NMR : Key signals include the allyloxy group (δ 4.5–5.5 ppm for CH₂=CH₂ and OCH₂), acetamide NH (δ 8–10 ppm), and aromatic protons (δ 6.5–7.5 ppm) .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound derivatives under varying catalytic conditions?

  • Catalyst selection : Use piperidine or proton exchange resins (e.g., PPFIP-(NO₃)₂) to enhance nucleophilic substitution efficiency .
  • Solvent systems : Polar aprotic solvents (DMF, DCM) improve solubility of intermediates, while ethanol/dioxane mixtures (1:1) facilitate cyclization .
  • Reaction time : Monitor by TLC; extended reflux (5–7 hours) ensures complete conversion of intermediates like 2-chloroacetamides to azides .

Q. What strategies are recommended for resolving contradictions in reaction outcomes when synthesizing structurally related acetamide derivatives?

  • Byproduct analysis : Use HPLC or GC-MS to identify side products (e.g., over-oxidized or dimerized species) .
  • Conditional adjustments : If unexpected products form (e.g., indenopyrans instead of target compounds), modify stoichiometry (e.g., 1:1 aldehyde:indanedione ratio) or temperature .
  • Computational validation : Compare experimental ¹H NMR shifts with DFT-calculated spectra to confirm regioselectivity .

Q. How can computational chemistry aid in predicting the reactivity and regioselectivity of this compound in nucleophilic substitutions?

  • DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the allyloxy group’s electron-rich oxygen directs substitutions to the para position .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .

Q. What in vitro assays are appropriate for evaluating the biological activity of this compound, and how should cytotoxicity thresholds be established?

  • Anticancer assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Anti-inflammatory models : Measure COX-2 inhibition via ELISA and compare with NSAIDs (e.g., ibuprofen) .
  • Cytotoxicity thresholds : Establish using non-cancerous cell lines (e.g., HEK-293) and calculate selectivity indices (SI = IC₅₀(normal)/IC₅₀(cancer)) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(allyloxy)phenyl]-2-phenylacetamide
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N-[4-(allyloxy)phenyl]-2-phenylacetamide

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